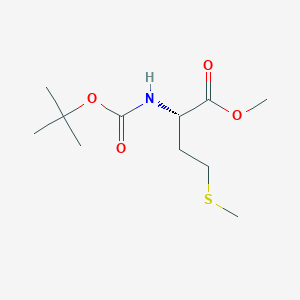
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE
Descripción
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methylthio group on the butanoate chain
Propiedades
Fórmula molecular |
C11H21NO4S |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(14)12-8(6-7-17-5)9(13)15-4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 |
Clave InChI |
OOVXDDGVDXJGQX-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OC |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methylthio group. One common method involves the reaction of (S)-2-amino-4-(methylthio)butanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino acid.
Aplicaciones Científicas De Investigación
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a prodrug for amino acid delivery.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE involves its conversion to the active amino acid form upon deprotection of the Boc group. The free amino acid can then participate in various biochemical pathways, including protein synthesis and metabolic processes. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative with a hydroxyl group instead of a methylthio group.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: A similar compound with a benzoic acid backbone instead of a butanoate chain.
Uniqueness
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


